CID 137699457
Description
CID 137699457 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity. For instance, and highlight compounds with structural similarities to triterpenoids (e.g., betulinic acid, CID 64971) and macrocyclic toxins (e.g., oscillatoxin derivatives, CID 101283546), which may share pharmacological or chemical properties with CID 137699455. Such compounds are often investigated for their roles as enzyme inhibitors or bioactive agents in drug discovery .
Properties
Molecular Formula |
C70H145N27O9 |
|---|---|
Molecular Weight |
1509.1 g/mol |
InChI |
InChI=1S/C70H145N27O9/c1-7-48(6)60(93-39-52(19-13-28-85-69(78)79)87-37-51(18-12-27-84-68(76)77)89-40-54(32-46(2)3)83-30-26-73)43-92-53(20-14-29-86-70(80)81)45-97-31-15-21-56(97)42-91-50(17-9-11-25-72)38-90-55(33-47(4)5)41-88-49(16-8-10-24-71)36-82-44-63(100)94-59(35-64(101)102)66(104)96-58(34-62(75)99)65(103)95-57(67(105)106)22-23-61(74)98/h26,44,46-60,82-83,87-93H,7-25,27-43,45,71-73H2,1-6H3,(H2,74,98)(H2,75,99)(H,94,100)(H,95,103)(H,96,104)(H,101,102)(H,105,106)(H4,76,77,84)(H4,78,79,85)(H4,80,81,86)/t48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60+/m0/s1 |
InChI Key |
GFCGGOSZZOKCAD-DQVBKOIJSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](CN[C@@H](CCCN=C(N)N)CN1CCC[C@H]1CN[C@@H](CCCCN)CN[C@@H](CC(C)C)CN[C@@H](CCCCN)CN[CH]C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC[C@H](CCCN=C(N)N)NC[C@H](CCCN=C(N)N)NC[C@H](CC(C)C)NC[CH]N |
Canonical SMILES |
CCC(C)C(CNC(CCCN=C(N)N)CN1CCCC1CNC(CCCCN)CNC(CC(C)C)CNC(CCCCN)CN[CH]C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NCC(CCCN=C(N)N)NCC(CCCN=C(N)N)NCC(CC(C)C)NC[CH]N |
Origin of Product |
United States |
Chemical Reactions Analysis
CID 137699457 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Addition: This reaction involves the addition of atoms or groups of atoms to a molecule. Common reagents include hydrogen and halogens.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CID 137699457 has a wide range of scientific research applications, including:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Medicine: It could be investigated for its potential therapeutic effects or as a lead compound in drug discovery.
Industry: It may be used in the production of various chemical products or materials.
Mechanism of Action
The mechanism of action of CID 137699457 involves its interaction with specific molecular targets and pathways. While the exact mechanism is not well-documented, it is likely to involve binding to specific proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds are selected for comparison based on shared pharmacological or structural features:
Betulinic Acid (CID 64971)
- Structure: A pentacyclic triterpenoid derived from betulin (CID 72326).
- Properties: Known for its antitumor, anti-inflammatory, and antiviral activities .
- Key Data :
- Molecular Weight: 456.7 g/mol
- LogP (XLOGP3): 7.2
- Solubility: Poor aqueous solubility (ESOL: -6.5)
Oscillatoxin D (CID 101283546)
- Structure : A macrocyclic marine toxin with a polyketide backbone.
- Properties : Exhibits cytotoxicity and ion-channel modulation activity .
- Key Data :
- Molecular Weight: ~650 g/mol (estimated)
- LogP (Predicted): ~4.5
- Bioavailability: Low due to high molecular weight and poor membrane permeability.
3-O-Caffeoyl Betulin (CID 10153267)
Comparative Analysis
Table 1: Physicochemical and Pharmacological Properties
| Property | CID 137699457* | Betulinic Acid (CID 64971) | Oscillatoxin D (CID 101283546) | 3-O-Caffeoyl Betulin (CID 10153267) |
|---|---|---|---|---|
| Molecular Weight | ~500–600 g/mol | 456.7 g/mol | ~650 g/mol | 602.8 g/mol |
| LogP (XLOGP3) | ~5.0–6.0 | 7.2 | ~4.5 | 5.8 |
| Solubility (ESOL) | Moderate (-3.0 to -4.0) | Poor (-6.5) | Very Poor (<-7.0) | Moderate (-3.9) |
| Bioactivity | Hypothesized enzyme inhibition | Antitumor, antiviral | Cytotoxic | Enhanced bioavailability |
| Therapeutic Potential | Under investigation | Cancer therapy | Marine toxin research | Drug delivery optimization |
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